N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorophenyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,6-dichloroaniline with pyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the carboxamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring is coupled with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced carboxamide derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxamide
- N-(2,6-Dichlorophenyl)-2-indolinone
- N-(2,6-Dichlorophenyl)-N-mesityl formamidine dithiocarbamate
Uniqueness
N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H7Cl2N3O |
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Molecular Weight |
256.08 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-2-1-3-7(12)9(6)14-10(16)8-4-5-13-15-8/h1-5H,(H,13,15)(H,14,16) |
InChI Key |
HMVPEWIVKZOBTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=NN2)Cl |
Origin of Product |
United States |
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